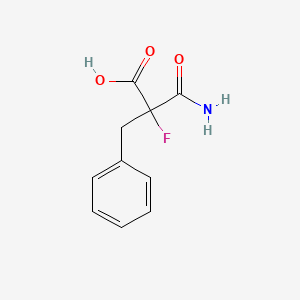

2-Benzyl-2-fluoro-3-oxo-beta-alanine

Description

Contextualization within Fluorinated Amino Acid Analogues

The strategic incorporation of fluorine into amino acids is a well-established method for enhancing the therapeutic potential of peptides and small molecule drugs. nih.gov This compound is a prime example of a fluorinated amino acid analogue, a class of molecules designed to leverage the unique properties of fluorine to overcome pharmacological challenges.

Fluorine's role in medicinal chemistry is multifaceted and powerful. mdpi.com As the most electronegative element, its introduction into a molecule can profoundly alter its physicochemical properties. nih.gov Judicious placement of a fluorine atom can increase metabolic stability by blocking sites susceptible to enzymatic degradation, as the carbon-fluorine bond is exceptionally strong. mdpi.com This often leads to a longer drug half-life. nih.gov

Furthermore, fluorine can enhance binding affinity to target proteins and improve membrane permeability, which is crucial for oral bioavailability. mdpi.comyoutube.com The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines, which influences the molecule's ionization state and physical properties at physiological pH. mdpi.comyoutube.com Fluorine's small size means it can often replace a hydrogen atom without causing significant steric hindrance, yet its electronic effects can be substantial. sigmaaldrich.com These modifications collectively contribute to improved potency and optimized pharmacokinetic profiles. youtube.com

| Property Modulated by Fluorination | Impact on Bioactivity |

| Metabolic Stability | Increases resistance to enzymatic degradation, prolonging drug half-life. mdpi.commdpi.com |

| Binding Affinity | Can enhance interactions with target proteins through unique electrostatic and hydrophobic contacts. mdpi.comnih.gov |

| Lipophilicity & Permeability | Generally increases lipophilicity, which can improve membrane permeability and absorption. nih.govsigmaaldrich.com |

| pKa Modulation | Alters the acidity/basicity of nearby functional groups, affecting solubility and receptor interaction. youtube.com |

| Conformational Control | Induces specific molecular conformations through stereoelectronic effects (e.g., gauche effect). youtube.comnih.gov |

Overview of β-Amino Acids as Privileged Scaffolds in Medicinal Chemistry and Peptidomimetics

β-Amino acids are structural isomers of the common α-amino acids, with an additional carbon atom separating the amino and carboxyl groups. researchgate.netncert.nic.in This seemingly minor change has profound implications for their use in medicinal chemistry. Peptides constructed from or containing β-amino acids (known as β-peptides or α,β-peptides) are resistant to degradation by proteases, enzymes that readily break down natural peptides. researchgate.netncert.nic.in This resistance overcomes a major hurdle in the development of peptide-based drugs.

The additional carbon atom also imparts greater conformational flexibility and diversity. mdpi.com β-amino acids can be synthesized with a wide range of side chains and stereochemistries, providing a vast chemical space for designing molecules that can mimic or disrupt natural peptide structures. ncert.nic.inmdpi.com This makes them "privileged scaffolds" for creating peptidomimetics—molecules that imitate the structure and function of peptides but with improved stability and activity. researchgate.net They have been successfully used to design receptor agonists and antagonists, enzyme inhibitors, and antimicrobial agents. ncert.nic.in

Structural Characteristics and Chemical Relevance of 2-Benzyl-2-fluoro-3-oxo-beta-alanine

The specific structure of this compound combines the aforementioned principles into a single, highly functionalized molecule. Each component—the 2-fluoro substituent, the 3-oxo moiety, and the benzyl (B1604629) side chain—plays a distinct and significant role.

| Structural Feature | Chemical Relevance & Potential Impact |

| β-Amino Acid Backbone | Provides proteolytic stability and novel conformational possibilities. ncert.nic.in |

| 2-Fluoro (α-Fluoro) Substituent | Imparts stereoelectronic control over conformation and modulates electronic properties. nih.gov |

| 3-Oxo (β-Keto) Moiety | Introduces a reactive electrophilic site for potential covalent interactions and acts as a hydrogen bond acceptor. youtube.com |

| Benzyl Side Chain | Facilitates target recognition through hydrophobic and aromatic (π-π) stacking interactions. |

The placement of a fluorine atom at the α-carbon (the C2 position) is particularly significant. This substitution introduces powerful stereoelectronic effects that can dictate the molecule's preferred conformation. One such phenomenon is the gauche effect, where the polar C-F bond tends to align in a gauche orientation (a 60° dihedral angle) relative to adjacent electron-deficient groups, such as the iminium ion that could form from the amine. This predictable conformational bias can pre-organize the molecule into a shape that is optimal for binding to a biological target. nih.gov

Electronically, the highly electronegative fluorine atom strongly withdraws electron density. This inductive effect can increase the acidity of the carboxylic acid group and decrease the basicity of the amine, influencing the molecule's charge state and interactions. This electronic modulation also lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can enhance the stability and alter the reactivity of the molecule.

The ketone group at the C3 position introduces a β-keto acid functionality into the molecule. This feature adds several layers of chemical reactivity and potential for biological interactions. The carbonyl carbon is an electrophilic center, making it susceptible to attack by biological nucleophiles like the side chains of cysteine or lysine (B10760008) residues in an enzyme's active site. youtube.com This could potentially lead to reversible or irreversible covalent inhibition of a target enzyme.

The oxygen atom of the 3-oxo group is a strong hydrogen bond acceptor, providing an additional point of interaction to anchor the molecule within a binding pocket. Furthermore, β-keto acid moieties are known to be effective metal chelators and can serve as bioisosteres for carboxylic acids, albeit with different acidity and lipophilicity profiles. researchgate.net In some contexts, β-keto esters have been designed as inhibitors of bacterial communication systems (quorum sensing). youtube.com

The benzyl group is a non-polar, aromatic side chain that plays a crucial role in how the molecule recognizes and binds to its biological target. Aromatic rings are frequently involved in ligand-protein interactions through several mechanisms.

Research Gaps and Future Perspectives for this compound Research

The primary and most significant research gap concerning this compound is the near-complete absence of its synthesis and characterization in published scientific literature. Consequently, its chemical, physical, and biological properties remain uninvestigated.

Future research should be directed towards the following areas:

Synthesis and Characterization: The initial and most critical step is the development of a robust synthetic route to produce this compound. This would be followed by comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biochemical and Pharmacological Profiling: Once synthesized, the compound should be screened against a variety of biological targets. Given its structural components, it would be logical to investigate its potential as an enzyme inhibitor, particularly for proteases or enzymes involved in amino acid metabolism. Its potential as an anticancer agent could also be explored, drawing parallels with fluorinated pyrimidines.

Metabolic Stability and Pharmacokinetics: The presence of the α-fluoro group suggests that the compound might exhibit enhanced metabolic stability. In vitro and in vivo studies to determine its metabolic fate and pharmacokinetic profile would be crucial for any potential therapeutic development.

Peptidomimetic Applications: The use of this compound as a building block in peptide synthesis could lead to novel peptidomimetics with unique secondary structures and enhanced resistance to proteolysis. These could be explored for a range of applications, including as protein-protein interaction inhibitors.

Mechanistic Studies: Should any significant biological activity be identified, detailed mechanistic studies would be necessary to elucidate its mode of action at the molecular level.

Data Tables

Table 1: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| α-Fluoro-β-alanine | C₃H₆FNO₂ | 107.08 | Metabolite of 5-fluorouracil (B62378); substrate for bile acid conjugating enzyme. nih.govnih.gov |

| N-Benzyl-β-alanine | C₁₀H₁₃NO₂ | 179.22 | A β-alanine derivative with a benzyl group. nih.gov |

| β-Alanine | C₃H₇NO₂ | 89.09 | A naturally occurring β-amino acid; precursor to carnosine. sigmaaldrich.comnih.gov |

| 5-Fluorouracil | C₄H₃FN₂O₂ | 130.08 | Anticancer drug; metabolizes to α-fluoro-β-alanine. nih.govnih.gov |

Structure

3D Structure

Properties

CAS No. |

18283-40-4 |

|---|---|

Molecular Formula |

C10H10FNO3 |

Molecular Weight |

211.19 g/mol |

IUPAC Name |

3-amino-2-benzyl-2-fluoro-3-oxopropanoic acid |

InChI |

InChI=1S/C10H10FNO3/c11-10(8(12)13,9(14)15)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,13)(H,14,15) |

InChI Key |

UGIKGQYNVDVIMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)(C(=O)O)F |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2 Benzyl 2 Fluoro 3 Oxo Beta Alanine and Its Analogues

Stereoselective Synthesis of β-Amino Acids Bearing Complex Substituents

The creation of β-amino acids with intricate substituents, such as the α-benzyl-α-fluoro pattern, hinges on powerful stereoselective methods. These approaches are designed to control the three-dimensional arrangement of atoms, leading to specific enantiomers or diastereomers of the target molecule.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. This strategy is a cornerstone of asymmetric synthesis.

One of the most effective methods involves the use of chiral sulfinimines, such as N-tert-butanesulfinyl imines, developed by Ellman. In this approach, a diastereoselective addition of a nucleophile to the sulfinyl imine sets the stereochemistry at the nitrogen-bearing carbon. For instance, the addition of metal α-fluoroenolates derived from esters to N-tert-butylsulfinyl imines provides a direct route to α-fluoro-β-amino acids with high diastereoselectivity. nih.gov This method is advantageous as it uses readily available starting materials and is operationally simple. nih.gov

Another powerful class of auxiliaries is chiral oxazolidinones, which can be attached to a carboxylic acid moiety. The resulting chiral imide enolates can then undergo diastereoselective reactions, such as electrophilic azidation or fluorination. acs.orgacs.org Similarly, chiral Ni(II) complexes of Schiff bases derived from amino acids and chiral ligands (like (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) serve as effective chiral auxiliaries. These complexes allow for highly diastereoselective alkylation reactions to produce a variety of tailor-made amino acids. capes.gov.brresearchgate.net

A tandem conjugate addition-fluorination sequence also effectively utilizes a chiral auxiliary. In this method, a chiral lithium amide, such as lithium (S)-(-)-N-benzyl-N-alpha-methylbenzylamide, adds to an α,β-unsaturated ester in a conjugate fashion. The resulting chiral enolate is then trapped by an electrophilic fluorinating agent, yielding α-fluoro-β-amino esters with high diastereoselectivity. cuny.edu This approach is particularly versatile as it does not depend on the chiral pool of natural amino acids. cuny.edu

| Chiral Auxiliary Type | Typical Application | Key Features |

| N-tert-butanesulfinyl imines | Diastereoselective addition of nucleophiles to imines | Forms α-fluoro-β-amino acids; high diastereoselectivity; operationally simple. nih.gov |

| Chiral Oxazolidinones | Diastereoselective functionalization of carbonyl compounds | Used for diastereoselective fluorination of enolates. acs.orgnih.gov |

| Chiral Ni(II) Complexes | Asymmetric synthesis of α-amino acids | Enables highly diastereoselective alkylations. capes.gov.brresearchgate.net |

| Chiral Lithium Amides | Tandem conjugate addition-electrophile trapping | Directs stereochemistry in the synthesis of α-fluoro-β-amino esters. cuny.edu |

This table summarizes common chiral auxiliaries and their applications in the synthesis of complex β-amino acids.

In recent decades, catalytic asymmetric methods have become indispensable tools, offering more efficient and atom-economical routes to chiral molecules than stoichiometric chiral auxiliaries. Both organocatalysis (using small organic molecules as catalysts) and metal-catalysis are prominent in the synthesis of complex β-amino acids. acs.orgnih.govbeilstein-journals.orgnih.gov

Organocatalysis has emerged as a powerful strategy for synthesizing fluorinated amino acids. For example, chiral primary amine catalysts can promote the asymmetric α-fluorination of β-ketocarbonyls. nih.gov Furthermore, a one-pot protocol for producing chiral β-fluoroamines has been developed using organocatalytic enantioselective α-fluorination of aldehydes, followed by conversion to an N-sulfinyl aldimine and nucleophilic addition. nih.gov

Metal-catalyzed reactions offer a broad scope of transformations. Palladium(II)-catalyzed fluorination of unactivated β-methylene C(sp³)–H bonds in α-amino acid derivatives allows for site- and diastereoselective synthesis of β-fluorinated α-amino acids. beilstein-journals.org Copper and Nickel complexes are also widely used. Chiral bis(oxazoline)-copper triflate complexes, for instance, catalyze the electrophilic fluorination of β-ketoesters with high enantioselectivity. acs.org Iron-catalyzed asymmetric reductive cross-coupling of ketimines with alkyl halides has also been shown to be an efficient method for synthesizing α-tertiary amino esters. nih.gov

The enantioselective addition of terminal alkynes to ketoimines is a powerful method for constructing tetrasubstituted, nitrogen-bearing stereocenters. The resulting propargylamines are versatile precursors for β-amino acids; the alkyne moiety can be transformed into a carbonyl group to furnish the desired β-oxo-alanine structure. nih.gov

An efficient protocol for the direct catalytic asymmetric alkynylation of ketoimines has been developed using a soft Lewis acid Cu(I) catalyst in conjunction with a chiral bisphosphine ligand, such as (S,S)-Ph-BPE. acs.orgresearchgate.net This method relies on the simultaneous activation of the terminal alkyne and a ketoimine bearing a thiophosphinoyl group. acs.orgresearchgate.net DFT calculations on the mechanism of Cu-catalyzed alkynylation of N-sulfonyl ketimines suggest a pathway involving the generation of a copper acetylide, followed by an outer-sphere nucleophilic addition to the imine, which is the rate- and enantioselectivity-determining step. capes.gov.br The use of a cooperative chiral phosphoric acid and a Cu(I) catalyst has also proven effective for the enantioselective alkynylation of cyclic N-sulfonyl imines. nih.gov

A highly effective strategy for creating the α-benzyl-α-fluoro stereocenter involves a tandem or sequential conjugate addition-fluorination process. This approach begins with a Michael acceptor, such as an α,β-unsaturated ester or amide, to which a benzyl (B1604629) nucleophile is added. The resulting enolate intermediate is then intercepted by an electrophilic fluorine source. acs.orgnih.gov

This sequence has been successfully demonstrated using a chiral lithium amide for the conjugate addition to t-butyl cinnamate, followed by in-situ fluorination of the resulting enolate with N-fluorobenzenesulfonimide (NFSI). cuny.edu This process yields the corresponding α-fluoro-β-amino ester with high diastereoselectivity. cuny.edu The stereochemical outcome is controlled by the chiral amine. An alternative approach involves a radical-mediated process where a benzyl radical could undergo conjugate addition to a dehydroalanine (B155165) derivative, with the subsequent radical intermediate being trapped by an electrophilic fluorine source like Selectfluor®. princeton.edu This photoredox-catalyzed method provides a metal-free route to a wide range of α-fluoro-α-amino acids. princeton.edu

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

Strategies for Fluorine Atom Introduction at the C-2 Position

The introduction of a fluorine atom onto a carbon center, especially a stereogenic one, is a critical step in the synthesis of the target compound. Electrophilic fluorination has become the method of choice for this transformation, utilizing reagents with a reactive "F+" source.

Electrophilic fluorinating agents are reagents that contain a nitrogen-fluorine bond, rendering the fluorine atom electron-deficient and capable of reacting with nucleophiles like enolates. acs.org The most common and effective of these reagents are N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). acs.orgbeilstein-journals.org

N-fluorobenzenesulfonimide (NFSI) is a mild and highly effective electrophilic fluorinating reagent. It is widely used in both diastereoselective and enantioselective fluorinations. For example, the fluorination of chiral imide enolates and β-ketoesters proceeds efficiently with NFSI. acs.orgnih.gov It is also the reagent of choice in many tandem conjugate addition-fluorination sequences due to its compatibility with the intermediate enolates. cuny.edu

Selectfluor® is a more powerful electrophilic fluorinating agent. acs.org It is an N-fluoro-diazoniabicyclo[2.2.2]octane salt and is often used for the fluorination of less reactive substrates. cuny.edu Its utility has been demonstrated in the synthesis of α-fluoroketones from enolates or silyl (B83357) enol ethers. organic-chemistry.org In the context of creating α-fluoro-α-amino acids, Selectfluor® can be used to trap radical intermediates generated from the conjugate addition of alkyl radicals to dehydroalanine derivatives. princeton.edu

| Reagent | Structure | Key Characteristics | Typical Substrates |

| N-fluorobenzenesulfonimide (NFSI) | (PhSO₂)₂NF | Mild, crystalline solid, soluble in many organic solvents. | Enolates, silyl enol ethers, β-ketoesters. cuny.edu |

| Selectfluor® (F-TEDA-BF₄) | [F-N(CH₂CH₂)₃N-CH₂Cl] [BF₄]₂ | Powerful, crystalline solid, often used in polar solvents. | Less reactive enolates, radical intermediates, benzylic C-H bonds. princeton.edu |

This table provides a comparison of the two most common N-fluorinating reagents used in the synthesis of fluorinated amino acids.

Nucleophilic Fluorination Approaches Utilizing Fluorinated Starting Materials

The synthesis of α-fluoro-β-amino acids, including 2-benzyl-2-fluoro-3-oxo-beta-alanine, can be efficiently achieved through nucleophilic fluorination strategies. These methods often involve the use of specialized fluorinating agents to introduce fluorine into a pre-formed carbon skeleton. One common approach involves the direct nucleophilic fluorination of a suitable precursor, such as a hydroxy-substituted amino acid derivative. For instance, the use of diethylaminosulfur trifluoride (DAST) is a well-established method for converting hydroxyl groups to fluorine. researchgate.netnih.gov In a related synthesis, DAST was used for the direct nucleophilic fluorination of a threonine-derived benzyl ester to create a fluorinated butanoate derivative. nih.gov

Another powerful strategy involves the use of fluorinated starting materials, which already contain the C-F bond, and building the rest of the molecule around this core. This approach can offer advantages in controlling stereochemistry and avoiding harsh fluorination conditions at later stages of the synthesis. For example, β-fluoroaryl-α,β-unsaturated esters can undergo conjugate addition with a lithium amide, followed by further transformations to yield β-fluoro-β-amino acids. researchgate.net Similarly, fluorinated building blocks can be prepared and then elaborated. For example, enantiomerically pure N-Boc protected (R)- and (S)-2,2-dimethyl-4-((arylsulfonyl)methyl)oxazolidines have been fluorinated with high diastereoselectivity using agents like lithium diisopropylamide (LDA). cuny.edu These fluorinated sulfones can then be converted into unnatural alpha-amino acids. cuny.edu

The choice of fluorinating agent and reaction conditions is critical for achieving high yields and selectivity. A variety of reagents are available for nucleophilic fluorination, each with its own reactivity profile.

| Fluorinating Agent | Precursor Type | Typical Conditions | Reference |

| Diethylaminosulfur Trifluoride (DAST) | Alcohols | Anhydrous solvent (e.g., Chloroform), low temperature (e.g., 0 °C) | nih.govnih.gov |

| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | Alcohols, Aldehydes, Ketones | Thermally more stable alternative to DAST | organic-chemistry.org |

| Selectfluor | Enolates, Carbanions | Often used in electrophilic fluorination but can be part of a tandem sequence | nih.govbeilstein-journals.org |

| N-Fluorobenzenesulfonimide (NFSI) | Enolates | Used with a strong base like LDA | researchgate.net |

Derivatization Strategies for Enhancing Molecular Complexity

To investigate structure-activity relationships (SAR), the benzyl and oxo moieties of this compound can be systematically modified. The introduction of fluorine is known to alter the basicity, acidity, and metabolic stability of molecules, making fluorinated amino acids valuable probes in biological systems.

Benzyl Moiety Modifications: The aromatic ring of the benzyl group provides a key site for modification. Introducing various substituents onto the phenyl ring can modulate the electronic and steric properties of the entire molecule. For instance, Suzuki cross-coupling reactions have been employed to synthesize bi-aryl β-amino acids, including those with fluorine or trifluoromethyl groups on the second aryl ring. nih.gov This allows for the exploration of a wide range of electronically diverse analogues. The general goal of these modifications is to enhance binding affinity to a biological target or to improve pharmacokinetic properties.

Oxo Moiety Modifications: The 3-oxo group is a β-keto functionality that can be targeted for various chemical transformations. It can be reduced to a hydroxyl group, which introduces a new stereocenter and hydrogen bonding capabilities. Alternatively, it can be converted into other functional groups entirely. While specific examples for this compound are not detailed in the provided sources, general synthetic methods for modifying keto esters are applicable. For example, a γ-amino-β-keto ester can be readily prepared from Cbz-glycine, providing a versatile intermediate for further derivatization before or after fluorination. nih.gov

| Modification Site | Strategy | Potential New Analogue | Purpose in SAR Studies |

| Benzyl Group (Aromatic Ring) | Suzuki Cross-Coupling | 2-(4'-Fluorobiphenyl-4-ylmethyl)-2-fluoro-3-oxo-beta-alanine | Explore electronic effects on target binding |

| Benzyl Group (Aromatic Ring) | Friedel-Crafts Alkylation/Acylation | 2-(4-tert-Butylbenzyl)-2-fluoro-3-oxo-beta-alanine | Investigate steric tolerance in the binding pocket |

| Oxo Group | Stereoselective Reduction | 2-Benzyl-2-fluoro-3-hydroxy-beta-alanine | Introduce new chiral center and H-bonding |

| Oxo Group | Ketalization | 2-Benzyl-2-fluoro-3,3-(ethylenedioxy)-beta-alanine | Protect the keto group or alter polarity |

The incorporation of fluorinated non-proteinogenic amino acids like this compound into peptide chains is a powerful strategy for developing novel peptidomimetics with enhanced properties. The fluorine atom can induce specific conformational preferences in the peptide backbone and increase resistance to enzymatic degradation. researchgate.net

The synthesis of peptides containing such modified amino acids typically follows the protocols of solid-phase peptide synthesis (SPPS). nih.gov The two most common strategies are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection schemes. nih.govacs.orgpeptide.com The Fmoc/tBu strategy is often preferred due to its use of milder cleavage conditions. acs.org

During SPPS, the custom amino acid, with its amino and carboxyl groups appropriately protected, is coupled to the growing peptide chain on the solid support. A variety of coupling reagents can be used to facilitate the formation of the amide bond, with agents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) being particularly effective for sterically hindered amino acids. nih.govpeptide.com Amino acid fluorides have also been shown to be highly reactive and useful for coupling hindered amino acids with low levels of racemization. nih.gov

The resulting peptidomimetics can exhibit altered bioactivity compared to their non-fluorinated counterparts. The fluorine atom's influence on local conformation and electronic environment can lead to enhanced binding to target receptors or enzymes. For example, α-fluorinated amino acids have been shown to act as competitive inhibitors of enzymes like α-chymotrypsin. researchgate.net By integrating this compound or its derivatives into a peptide sequence, researchers can fine-tune the biological and pharmacological profile of the parent peptide.

Iii. Structure Activity Relationship Sar and Structure Property Relationship Spr of 2 Benzyl 2 Fluoro 3 Oxo Beta Alanine Derivatives

Positional and Electronic Effects of Fluorine Substitution on Biological Potency

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance biological potency. nih.gov This is due to fluorine's unique combination of properties: small size, high electronegativity, and the ability to form strong bonds with carbon. nih.gov In the context of a 2-benzyl-2-fluoro-3-oxo-beta-alanine scaffold, these properties can modulate biological activity in several ways.

The high electronegativity of fluorine exerts a powerful inductive effect, withdrawing electron density from neighboring atoms. This can influence the acidity (pKa) of nearby functional groups, which is critical for the ionization state of the molecule at physiological pH and its ability to interact with target receptors or enzymes. researchgate.net The replacement of a hydrogen atom with a fluorine atom can also block sites of metabolic oxidation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. This can increase the metabolic stability of the compound, leading to a longer biological half-life. nih.gov

Furthermore, fluorine's van der Waals radius is only slightly larger than that of hydrogen, meaning it can often replace hydrogen without causing significant steric hindrance in a binding pocket. nih.gov However, its electronic properties are vastly different, allowing it to serve as a "superfunctional" hydrogen isostere. This unique combination of being sterically similar to hydrogen but electronically distinct is a key principle in its use in drug design. rsc.org Studies on related structures have shown that substitutions on the benzyl (B1604629) ring, such as an ortho-fluoro group, can lead to improved inhibitory activity compared to other substituents. nih.gov The concept of "polar hydrophobicity" suggests that the polarized C-F bond can contribute to molecular recognition through a combination of desolvation effects and weak dipolar interactions. uark.edu

Table 1: Effects of Fluorine Substitution on Physicochemical Properties and Biological Potency

| Property Affected | Consequence of Fluorine Substitution | Impact on Biological Potency |

| Acidity/Basicity | Inductive electron withdrawal alters the pKa of nearby amine and carboxylic acid groups. researchgate.net | Modulates ionization state, affecting solubility, membrane permeability, and ionic interactions with the target. |

| Metabolic Stability | The high strength of the C-F bond prevents enzymatic C-H oxidation at the site of fluorination. nih.gov | Increases the compound's half-life and bioavailability, leading to sustained activity. |

| Lipophilicity | Single fluorine substitution can subtly increase lipophilicity, affecting how the molecule partitions between aqueous and lipid environments. st-andrews.ac.uk | Influences absorption, distribution, and the ability to cross biological membranes like the blood-brain barrier. |

| Conformation | The C-F bond introduces unique stereoelectronic effects, such as the gauche effect, which can restrict the molecule's conformation. nih.govd-nb.info | Pre-organizes the ligand into a bioactive conformation, potentially increasing binding affinity by reducing the entropic penalty of binding. |

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional shape of a molecule is critical for its interaction with a biological target. The introduction of fluorine into the this compound structure imposes significant conformational constraints and introduces chirality, both of which have profound effects on activity.

For this compound, the C-F bond at the C2 position will influence the rotational preference around the C2-C3 bond. The gauche effect between the fluorine atom and the C3-oxo group can stabilize specific rotamers, restricting the conformational flexibility of the beta-alanine (B559535) backbone. This pre-organization can lower the entropic cost of binding to a receptor or enzyme, as the molecule spends more time in a conformation that is productive for binding. d-nb.infonih.gov This conformational control is a powerful tool in molecular design, allowing for the stabilization of desired molecular shapes. nih.govnih.gov

The substitution of fluorine at the C2 position of 2-benzyl-3-oxo-beta-alanine creates a stereogenic center. This means the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Biological systems, such as enzymes and receptors, are themselves chiral and will therefore interact differently with each enantiomer. rsc.org This often results in one enantiomer having significantly higher potency or a different biological effect than the other.

The synthesis of specific, enantiopure fluorinated amino acids is a significant area of research because of the dramatic influence stereochemistry can have on biological activity. nih.govrsc.org For example, in studies of fluorinated amino acid analogues, it is common for one stereoisomer to be a potent inhibitor of an enzyme while the other is inactive. nih.gov In the case of α-fluoro-β-alanine, the purified enzyme L-alanine-glyoxylate aminotransferase II showed different kinetic parameters for the (R) and (S) enantiomers, with kcat values of 6.2 and 2.6 min⁻¹, respectively. nih.gov This highlights the critical importance of controlling the stereochemistry at the fluorine-bearing carbon to achieve selective and potent interactions with a specific biological target.

Table 2: Differential Activity of Stereoisomers (Hypothetical Example for a Target Enzyme)

| Stereoisomer | Binding Affinity (Ki) | Biological Activity | Rationale |

| (R)-2-Benzyl-2-fluoro-3-oxo-beta-alanine | Low (e.g., >100 µM) | Inactive or weak inhibitor | The spatial arrangement of the benzyl, fluoro, and alanine (B10760859) backbone groups does not complement the chiral binding site of the target. |

| (S)-2-Benzyl-2-fluoro-3-oxo-beta-alanine | High (e.g., <1 µM) | Potent inhibitor | The precise 3D orientation of the functional groups allows for optimal interactions (hydrophobic, hydrogen bonding) with key residues in the active site. |

Rational Design Principles for Modulating Receptor/Enzyme Binding Affinities

Rational drug design aims to optimize the interactions between a ligand and its target to maximize affinity and selectivity. For derivatives of this compound, this involves fine-tuning the molecule to take full advantage of the target's binding pocket architecture, particularly through hydrophobic interactions and hydrogen bonding networks.

Hydrophobic interactions are a major driving force in protein-ligand binding. nih.gov The large, nonpolar benzyl group of this compound is well-suited to occupy and interact favorably within a hydrophobic pocket of a target protein. The affinity of this interaction can be modulated by altering the substitution pattern on the aromatic ring.

While the C-F bond is highly polar, fluorinated alkyl groups are often considered hydrophobic. nih.gov Fluorination can enhance binding affinity through improved van der Waals contacts and favorable interactions with hydrophobic residues. nih.gov A combinatorial analysis of protein-ligand complexes has shown that hydrophobic ligands tend to bind with high affinity to hydrophobic pockets. acs.org Therefore, a key design principle would be to match the hydrophobicity of the ligand, dictated by the benzyl group and any further substitutions, with the character of the target's binding site. The introduction of fluorine can also influence binding entropy; fluorinated ligands may have lower conformational flexibility in their unbound state, leading to a smaller entropic penalty upon binding. nih.gov

While hydrophobic interactions are crucial, hydrogen bonds provide specificity and directionality to ligand binding. nih.gov The this compound scaffold contains several potential hydrogen bond donors and acceptors: the carboxylic acid, the amine group, and the keto-oxygen. The fluorine atom itself can also participate as a weak hydrogen bond acceptor. mdpi.com

Table 3: Characteristics of Hydrogen Bonds Involving Fluorine in Protein-Ligand Complexes

| Interaction Type | Typical Donor | Typical Distance (Å) | Typical Angle (°) | Relative Strength |

| F···H-N | Amide backbone (e.g., Gly, Leu), side chains (e.g., Asn, Gln) | 2.9 - 3.6 | 120 - 150 | Weak mdpi.com |

| F···H-O | Water, side chains (e.g., Ser, Thr, Tyr) | 2.9 - 3.6 | 120 - 150 | Weak mdpi.com |

| F···H-C | Aliphatic/Aromatic C-H groups | > 3.0 | Variable | Very Weak mdpi.com |

No Publicly Available Research Data on the π-Stacking Interactions of this compound Derivatives

Extensive searches of publicly available scientific literature and chemical databases have yielded no specific research findings, data tables, or detailed investigations concerning the π-stacking interactions of this compound derivatives within allosteric and active sites.

While the principles of Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) are fundamental to medicinal chemistry and drug design, and π-stacking is a well-documented molecular interaction, the application of these principles specifically to the compound "this compound" and its derivatives is not described in the accessible research landscape.

Consequently, the generation of a scientifically accurate and detailed article on this specific topic, as outlined in the user's request, is not possible at this time due to the absence of foundational research data. The creation of data tables and detailed research findings would require speculation in the absence of published studies, which would contravene the requirements for a factual and authoritative article.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific information requested on the π-stacking interactions of this particular class of compounds.

Iv. Biochemical Target Identification and Mechanism of Action Studies in Vitro and Preclinical Models

Receptor-Ligand Interactions and Signaling Pathway Modulation

Mechanisms of Receptor Agonism or Antagonism (e.g., Androgen Receptor):There are no available studies detailing any agonistic or antagonistic effects of 2-Benzyl-2-fluoro-3-oxo-beta-alanine on the Androgen Receptor or any other receptor.

Should research on this specific compound become publicly available in the future, this article can be updated accordingly.

Biochemical Investigations of this compound Reveal Limited Publicly Available Data

An extensive review of scientific literature and patent databases reveals a significant lack of publicly available information regarding the biochemical profile of the compound this compound. Specifically, detailed studies identifying its biochemical targets and elucidating its mechanism of action through in vitro and preclinical models are not present in the accessible scientific domain. Consequently, a comprehensive analysis of its downstream biological effects, as outlined in the requested sections, cannot be constructed based on current knowledge.

There is no available research that identifies the specific biochemical targets of this compound or details its mechanism of action.

Detailed in vitro assays to evaluate the biological effects of this compound have not been reported in the scientific literature. As a result, data for the following subsections are unavailable.

No studies were found that assessed the anti-inflammatory properties of this compound in cellular models. Research on related but distinct compounds, such as N-(2-benzoylphenyl)alanine derivatives, has shown some anti-inflammatory activity, but these findings cannot be extrapolated to the target compound. nih.gov Similarly, investigations into pyridazinone derivatives have also been conducted for their anti-inflammatory potential. mdpi.com

There is no published data on the efficacy of this compound as an antimicrobial or antibiofilm agent against any pathogenic strains. For context, unrelated studies on human β-defensins 2 and 3 have demonstrated strain-selective antimicrobial activity against various oral microorganisms. nih.govnih.gov

No in vitro studies have been published detailing the antiproliferative effects of this compound. In contrast, research on 2-oxo-3-phenylquinoxaline derivatives has demonstrated antiproliferative activity against colon cancer cell lines. nih.gov

Due to the absence of specific research on this compound, no data tables can be generated.

V. Computational Chemistry and in Silico Drug Discovery for 2 Benzyl 2 Fluoro 3 Oxo Beta Alanine

Molecular Docking Simulations for Predicting Ligand-Protein Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism and affinity of a potential drug for its biological target.

While specific molecular docking studies for 2-Benzyl-2-fluoro-3-oxo-beta-alanine are not yet available in the public domain, a hypothetical docking study could be performed against a relevant biological target. For instance, given its structural similarity to other enzyme inhibitors, a potential target could be a protease or a kinase. The docking process would involve preparing the 3D structure of the compound and the target protein, followed by running simulations to identify the most stable binding poses. The results would be analyzed to determine key interactions, such as hydrogen bonds and hydrophobic interactions, which contribute to the binding affinity.

A hypothetical docking study of this compound against a generic kinase active site might reveal the following interactions:

| Interaction Type | Interacting Residue (Hypothetical) | Distance (Å) |

| Hydrogen Bond | ASP145 | 2.1 |

| Hydrogen Bond | LYS72 | 2.5 |

| Pi-Pi Stacking | PHE80 | 3.8 |

| Hydrophobic | LEU130, VAL55 | N/A |

This table represents a hypothetical scenario and is not based on published experimental data.

Pharmacophore Modeling and Virtual Screening for Rational Hit Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model can then be used as a 3D query to screen large compound libraries (virtual screening) to identify other molecules with similar features that are likely to be active.

For this compound, a pharmacophore model could be generated based on its structure and known active compounds for a particular target. The key features would likely include hydrogen bond donors and acceptors, a hydrophobic aromatic group (the benzyl (B1604629) ring), and a halogen atom (fluorine). This model would be invaluable for identifying novel scaffolds with potentially improved activity or pharmacokinetic properties.

A hypothetical pharmacophore model for this compound might consist of:

One Aromatic Ring feature.

Two Hydrogen Bond Acceptor features.

One Hydrogen Bond Donor feature.

One Hydrophobic feature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a set of compounds with known activities and identifying the physicochemical properties (descriptors) that correlate with that activity.

Although no specific QSAR studies have been published for this compound, a QSAR model could be developed once a series of analogs with measured biological activities are available. Molecular descriptors such as molecular weight, logP, polar surface area, and various electronic and topological indices would be calculated for each compound. Statistical methods like multiple linear regression or machine learning algorithms would then be used to build a predictive model. Such a model would be a valuable tool for predicting the activity of newly designed analogs, thereby prioritizing synthetic efforts.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Ligand Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations can be used to study the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the effect of the ligand on the protein's dynamics. nih.gov

An MD simulation of this compound bound to its target protein would offer a dynamic view of the binding interactions predicted by molecular docking. This would help to assess the stability of the binding pose over time and identify any conformational changes in the protein or the ligand upon binding. These simulations are computationally intensive but provide a level of detail that is not achievable with static docking methods.

In Silico ADME Prediction with a Focus on Metabolic Transformations and Distribution

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic properties early in the process. nih.gov Various computational models can predict properties like intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability. mdpi.comnih.gov

Predicting the metabolic fate of a new chemical entity is crucial for understanding its potential for drug-drug interactions and toxicity. nih.gov Computational tools can predict the likely sites of metabolism by cytochrome P450 enzymes and other metabolic enzymes. For this compound, the benzyl group and the amide bond are potential sites for metabolic modification. Predicting the stability of the compound in the presence of liver microsomes is also a key parameter that can be estimated using in silico models.

A summary of predicted ADME properties for this compound using common in silico tools might look like this:

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier Penetration | Low | Unlikely to have significant CNS effects |

| P-glycoprotein Substrate | No | Low potential for efflux by P-gp |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions |

This table is generated based on general predictions for a molecule with these structural features and is not based on specific experimental data for this compound.

"Druggability" refers to the likelihood that a biological target can be modulated by a small-molecule drug. Computational methods can assess the druggability of a target's binding site by analyzing its size, shape, and chemical properties. researchgate.net If a target is identified for this compound, its binding site would be computationally analyzed to determine if it is "druggable." This assessment helps to validate the target and guide the optimization of the lead compound. A binding site that is too shallow or too greasy, for example, may be considered less druggable.

Vi. Preclinical Metabolism and Disposition Research of 2 Benzyl 2 Fluoro 3 Oxo Beta Alanine Analogues

Characterization of Metabolic Pathways in Preclinical Animal Models (e.g., Rodents)

Preclinical studies in rodent models are instrumental in elucidating the metabolic pathways of novel compounds. For analogues of 2-Benzyl-2-fluoro-3-oxo-beta-alanine, the metabolic journey is anticipated to involve several key transformations, primarily centered on the 2-fluoro-beta-alanine core.

A primary catabolite expected from the breakdown of this compound is 2-fluoro-beta-alanine (FBAL). The metabolism of the well-known chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) serves as a significant precedent, as it is catabolized to FBAL. nih.govresearchgate.net Studies utilizing isolated perfused rat liver have demonstrated that FBAL can be further metabolized. aacrjournals.orgresearchgate.net

In these preclinical models, a major metabolic pathway for FBAL is conjugation with bile acids. nih.govaacrjournals.org Specifically, in isolated perfused rat liver experiments with fluoropyrimidines that produce FBAL, the major biliary metabolites were identified as N-(bile acid)-FBAL conjugates. aacrjournals.orgresearchgate.net These conjugates include compounds formed with cholic acid, α-muricholic acid, and chenodeoxycholic acid. aacrjournals.org This suggests that a significant elimination pathway for FBAL, and by extension, for compounds that generate FBAL as a metabolite, is through biliary excretion of these bile acid conjugates. nih.gov

Another potential metabolic fate for fluorinated amino acids is defluorination. nih.govacs.org This process involves the cleavage of the carbon-fluorine bond, which can be a critical step in the breakdown of such compounds. nih.gov The enzymatic defluorination of (R,S)-alpha-fluoro-beta-alanine in rat liver homogenates has been shown to yield malonic semialdehyde. nih.gov

The following table summarizes the major metabolites and catabolites identified in preclinical studies of compounds that share the 2-fluoro-beta-alanine moiety.

| Parent Compound/Precursor | Major Metabolite/Catabolite | Metabolic Pathway | Preclinical Model |

| 5-Fluorouracil / 5-Fluoro-2'-deoxyuridine | 2-Fluoro-beta-alanine (FBAL) | Catabolism | Isolated Perfused Rat Liver |

| 2-Fluoro-beta-alanine (FBAL) | N-(cholic acid)-FBAL | Conjugation | Isolated Perfused Rat Liver |

| 2-Fluoro-beta-alanine (FBAL) | N-(α-muricholic acid)-FBAL | Conjugation | Isolated Perfused Rat Liver |

| 2-Fluoro-beta-alanine (FBAL) | N-(chenodeoxycholic acid)-FBAL | Conjugation | Isolated Perfused Rat Liver |

| (R,S)-alpha-Fluoro-beta-alanine | Malonic semialdehyde | Defluorination | Rat Liver Homogenate |

The biotransformation of this compound analogues is likely mediated by specific enzyme systems. Based on the metabolism of structurally similar compounds, two key enzyme families are of particular interest: aminotransferases and aldehyde oxidases.

Research has identified a specific enzyme from rat liver, L-alanine-glyoxylate aminotransferase II (AlaAT-II), that catalyzes the elimination of fluoride (B91410) from (R,S)-alpha-fluoro-beta-alanine. nih.gov This mitochondrial enzyme facilitates a defluorination reaction, and its activity is inhibited by L-alanine. nih.gov The process involves the conversion of the enzyme-bound cofactor from the pyridoxal (B1214274) form to the pyridoxamino form, indicating the participation of this cofactor in the reaction. nih.gov

The conjugation of FBAL with bile acids is catalyzed by bile acid-CoA:amino acid N-acyltransferase. nih.gov This enzyme, found in human liver cytosol, demonstrates a high affinity for FBAL, comparable to that for taurine (B1682933) and greater than for glycine. nih.gov This high affinity explains the significant formation of FBAL-bile acid conjugates observed in vivo. nih.gov

Aldehyde oxidase (AO) is another enzyme that may play a role in the metabolism of this compound, particularly due to the presence of the 3-oxo group, which can be interpreted as an aldehyde or ketone functionality. AO is a cytosolic enzyme known for its broad substrate specificity, catalyzing the oxidation of aldehydes to carboxylic acids and the hydroxylation of some heterocycles. wikipedia.orgacs.org While direct evidence for the metabolism of beta-alanine (B559535) derivatives by AO is limited, its known function in drug metabolism makes it a candidate for investigation. nih.govnih.gov AO contains a molybdenum cofactor and is involved in phase I metabolism of various xenobiotics. wikipedia.orgacs.org

The table below outlines the enzymes implicated in the metabolism of fluorinated beta-alanine analogues.

| Enzyme | Substrate (Analogue) | Metabolic Reaction | Location/Model |

| L-alanine-glyoxylate aminotransferase II (AlaAT-II) | (R,S)-alpha-Fluoro-beta-alanine | Defluorination | Rat Liver Mitochondria |

| Bile acid-CoA:amino acid N-acyltransferase | 2-Fluoro-beta-alanine (FBAL) | Conjugation with bile acids | Human Liver Cytosol |

| Aldehyde Oxidase (AO) | Putative for 3-oxo group containing compounds | Oxidation | Cytosol (various tissues) |

Tissue Distribution and Accumulation Studies (Preclinical)

Understanding the distribution of a drug candidate throughout the body is a critical component of preclinical evaluation. While specific tissue distribution data for this compound are not available, studies on other fluorinated compounds provide insights into potential distribution patterns.

The administration of fluorinated drugs can lead to the distribution of the parent compound and its metabolites into various tissues. A study on the fluorinated drug cinacalcet (B1662232) in rats demonstrated that after 21 days of administration, fluorinated proteins were identified in both the liver and brain tissue. nih.gov This suggests that fluorinated compounds or their metabolites have the potential to cross the blood-brain barrier and accumulate in tissues over time, possibly through covalent binding to endogenous proteins. nih.gov

The major catabolite, FBAL, has been shown to be a substrate for conjugation with bile acids, which are primarily synthesized in the liver and excreted into the bile. nih.govaacrjournals.org This indicates that the liver is a key organ in the metabolism and disposition of FBAL-producing compounds. Consequently, a significant concentration of these compounds and their metabolites would be expected in the liver and biliary system.

Structure-Metabolism Relationships of Fluorinated β-Amino Acid Compounds

The introduction of fluorine into amino acids can significantly alter their metabolic fate, a principle that is central to the design of more stable pharmaceutical compounds. nih.govnih.govrsc.org

One of the primary reasons for incorporating fluorine into drug candidates is to enhance their metabolic stability. nih.govnih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by many metabolic enzymes. This resistance can block metabolic pathways that would otherwise degrade the molecule, leading to a longer biological half-life. For instance, fluorination at a position susceptible to cytochrome P450-mediated oxidation can prevent this metabolic transformation.

The position and number of fluorine atoms can influence the degree of metabolic stability. For example, in the biodegradation of fluorinated peptides, the degree of defluorination was found to follow the sequence of mono-fluoroethylglycine > di-fluoroethylglycine > tri-fluoroethylglycine, indicating that increased fluorination can lead to greater resistance to enzymatic degradation. nih.gov

Furthermore, the stereochemistry of the fluorinated amino acid can impact its interaction with enzymes. The enzymatic defluorination of (R,S)-alpha-fluoro-beta-alanine by L-alanine-glyoxylate aminotransferase II showed different kinetic parameters for the (R) and (S) enantiomers, with the enzyme having a higher affinity for the (S)-enantiomer. nih.gov

Vii. Future Research Directions and Emerging Applications

Design of Next-Generation 2-Benzyl-2-fluoro-3-oxo-beta-alanine Derivatives with Enhanced Selectivity and Potency

The rational design of next-generation derivatives of this compound is a primary focus for enhancing therapeutic efficacy. The introduction of fluorine can significantly alter a molecule's properties, which can be leveraged to improve selectivity and potency for biological targets. rsc.orgrsc.org

Key strategies for designing advanced derivatives include:

Side-Chain Modifications: Altering the benzyl (B1604629) group or other substituents can fine-tune interactions with the target protein's binding pocket. Fluorination of the side chain itself can enhance hydrophobic interactions and improve pharmacokinetic properties. nih.gov

Bioisosteric Replacements: Replacing functional groups with fluorinated equivalents can modulate electronic properties and metabolic stability.

Conformational Constraint: The introduction of fluorine can influence the molecule's preferred conformation, potentially locking it into a bioactive shape that enhances binding to the target. nih.gov

Research has shown that fluorination is a powerful strategy in developing small-molecule drugs, offering advantages such as increased resistance to metabolism and more potent target binding. nih.gov For instance, novel fluorinated derivatives of other compounds, such as xanthine, have been synthesized and shown to have high affinity and selectivity for specific receptors like the adenosine (B11128) A2B receptor. nih.gov This approach of targeted structural modification to optimize physicochemical properties for better blood-brain barrier penetration and receptor affinity can be applied to this compound. nih.gov

Table 1: Design Strategies for Enhanced Derivatives

| Strategy | Objective | Example from Fluorinated Compound Research | Potential Application to this compound |

|---|---|---|---|

| Side-Chain Fluorination | Enhance binding affinity and metabolic stability. | Fluorinated substituents like -CF3 on peptide ligands improve binding pocket complementarity. nih.gov | Introduction of fluorine to the benzyl ring to modulate interactions. |

| Conformational Control | Increase potency by favoring a bioactive conformation. | Trans-4-fluoroproline in peptides strongly favors a trans-amide bond, influencing backbone structure. nih.gov | Stabilize a specific rotameric species to enhance target engagement. |

| Physicochemical Tuning | Improve properties like membrane permeability. | Fluorination of amino acid-based drugs enhances their ability to cross cell membranes. nih.gov | Modify the compound to improve its bioavailability and access to intracellular targets. |

Integration with Advanced Biological Technologies (e.g., Chemoproteomics, Targeted Metabolomics for chiral amino acids)

The integration of advanced biological technologies is crucial for elucidating the mechanism of action and identifying the biological targets of this compound and its derivatives.

Chemoproteomics is a powerful tool for identifying the protein interaction partners of small molecules directly in complex biological systems. This technology can be used to map the cellular targets of this compound, providing insights into its biological function and potential therapeutic applications. chemikailproteomics.com Covalent inhibitors, which form irreversible bonds with their target proteins, are a significant area of drug discovery, and chemoproteomics is instrumental in identifying these targets. chemikailproteomics.com

Targeted Metabolomics for Chiral Amino Acids focuses on the quantitative analysis of specific metabolites, including chiral amino acids, which can serve as important biomarkers for various diseases. mdpi.comnih.govresearchgate.net Given that many biological processes are stereospecific, the ability to distinguish between D- and L-enantiomers of amino acids is critical. acs.org Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are pivotal for the sensitive and selective analysis of chiral amino acids in biological samples. mdpi.comnih.govresearchgate.net These methods can be employed to study the metabolic fate of this compound and to identify potential biomarkers related to its activity. The fluctuations in the levels of D-amino acids, for example, have been linked to neurological diseases. nih.gov

Table 2: Advanced Biological Technologies in Fluorinated Amino Acid Research

| Technology | Application | Key Findings from Literature |

|---|---|---|

| Chemoproteomics | Target identification and validation. | Development of chemoproteomic technologies to study the reactions of small molecules with amino acids like lysine (B10760008), leading to the discovery of novel drug targets. chemikailproteomics.com |

| Targeted Chiral Metabolomics | Analysis of enantiomers and identification of biomarkers. | LC-MS methods are crucial for identifying biomarkers for neurological diseases by analyzing D-amino acids. mdpi.comnih.govresearchgate.net |

| Untargeted Chiral Metabolomics | Simultaneous measurement of different classes of enantiomeric metabolites. | A novel strategy using LC-HR-MS/MS allows for the separation and detection of a library of 301 standards, including 214 chiral metabolites, in a single run. acs.org |

Exploration of Novel Therapeutic Areas and Target Validation for this compound

The unique properties of fluorinated β-amino acids suggest that this compound and its derivatives could be effective in a range of therapeutic areas beyond their initially intended applications. The process involves identifying new biological targets and validating their relevance to disease.

For example, research into other fluorinated compounds has identified the adenosine A2B receptor as a novel target for cancer therapy. nih.gov This receptor is involved in pathological processes like inflammation and hypoxia, which are characteristic of the tumor microenvironment. nih.gov Similarly, the development of dual-targeting ligands, which can interact with multiple disease-relevant proteins, represents a promising strategy for creating more effective anticancer agents. acs.org

The exploration of novel therapeutic areas for this compound would involve:

High-Throughput Screening: Testing the compound against a wide range of biological targets to identify unexpected activities.

Target Validation: Once a potential new target is identified, further studies are needed to confirm its role in a specific disease and to understand how the compound modulates its function. This can involve genetic methods (e.g., siRNA, CRISPR) and further biochemical and cellular assays.

Disease Model Testing: Evaluating the efficacy of the compound in relevant animal models of the newly identified therapeutic area.

Addressing Synthetic Challenges for Scalable and Enantiopure Production of Complex Fluorinated β-Amino Acids

A significant hurdle in the development of drugs based on complex fluorinated β-amino acids is the challenge of their synthesis. The production of these molecules in a scalable, cost-effective, and enantiomerically pure form is essential for preclinical and clinical development.

The synthesis of α-fluoroalkyl-α-amino acids is complex, and achieving high enantiopurity can be difficult due to the potential for epimerization. mdpi.com Researchers have developed several methods for the asymmetric synthesis of these compounds, which are crucial for obtaining the desired stereoisomer, as different enantiomers can have vastly different biological activities.

Key synthetic challenges and research directions include:

Development of Novel Fluorination Reagents and Methods: Creating more efficient and selective methods for introducing fluorine into the molecule is an ongoing area of research. rsc.orgmdpi.com

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of the fluorination or subsequent reactions is a key strategy for producing enantiopure compounds. mdpi.com

Scalable Synthesis Routes: Adapting laboratory-scale syntheses to be suitable for large-scale industrial production without compromising yield or purity. digitellinc.com

Recent advances include copper-catalyzed asymmetric difluoromethylation and the use of chiral auxiliaries to guide the stereochemical outcome of reactions. mdpi.com The development of robust and efficient synthetic methodologies will be critical for the successful translation of promising compounds like this compound from the laboratory to the clinic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.